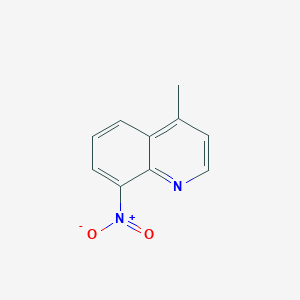













|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Se](=O)=[O:16].C.[BH4-].[Na+].[Cl-].[NH4+]>C(O)C.CO.O1CCCC1.C(OCC)C>[OH:16][CH2:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirred at the same temperature for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite pad
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by a flash chromatography on silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
3% methanol in methylene chloride as the eluent to give a solid
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 665 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 21.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |